molecular formula C25H19N3O2S B15043162 (3Z)-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B15043162
M. Wt: 425.5 g/mol
InChI Key: RORKQXDQSITHHY-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining an indol-2-one core with a thiazolidin-4-one moiety. The indol-2-one scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and antiviral activities . The thiazolidinone ring, a sulfur-containing heterocycle, contributes to bioactivity by enabling interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C25H19N3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

3-[4-hydroxy-3-(3-methylphenyl)-2-(3-methylphenyl)imino-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C25H19N3O2S/c1-15-7-5-9-17(13-15)26-25-28(18-10-6-8-16(2)14-18)24(30)22(31-25)21-19-11-3-4-12-20(19)27-23(21)29/h3-14,30H,1-2H3

InChI Key

RORKQXDQSITHHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2N(C(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C5=CC=CC(=C5)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategy

The cyclocondensation approach represents a fundamental strategy for constructing thiazolidinone-indole hybrids. This method typically involves the reaction of indole-derived thiosemicarbazones with appropriate reagents to form the thiazolidinone ring system. In one representative protocol, indole-3-carboxaldehyde is first converted to thiosemicarbazone derivatives, which subsequently undergo cyclization with chloroacetic acid to yield the corresponding 1,3-thiazolidin-4-one scaffolds.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions offer significant advantages in terms of efficiency and atom economy. Recent methodologies demonstrate the synthesis of 2-imino-1,3-thiazolidin-4-ones through regioselective three-component reactions involving isothiocyanatobenzene, primary amines, and ethyl bromoacetate or phenacyl bromide. These approaches minimize the need for isolation of intermediates and often provide improved yields compared to sequential methods.

Knoevenagel Condensation Route

The Knoevenagel condensation represents another important synthetic strategy, particularly for introducing the ylidene linkage between thiazolidinone and indole moieties. This approach involves the condensation of a reactive methylene group on the thiazolidinone ring with indole-derived aldehydes in the presence of appropriate catalysts and bases.

Specific Methodologies for Synthesis of the Target Compound

Method 1: Three-Step Sequential Synthesis

The preparation of (3Z)-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one can be accomplished through a three-step sequential synthesis as outlined below:

Step 1: Formation of the 2-imino-1,3-thiazolidin-4-one core

The synthesis begins with the preparation of the 3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one core. This involves the reaction of 3-methylphenyl isothiocyanate (1.0 eq) with 3-methylaniline (1.0 eq) to form the corresponding thiourea derivative, followed by cyclization with chloroacetic acid (1.2 eq) in ethanol under reflux conditions for 6-8 hours.

Step 2: Preparation of isatin derivative

Independently, the appropriate isatin derivative is prepared or obtained from commercial sources. For the unsubstituted variant, commercially available indole-2,3-dione (isatin) can be directly utilized.

Step 3: Knoevenagel condensation

The final step involves a Knoevenagel condensation between the thiazolidinone prepared in Step 1 and isatin from Step 2. The reaction is conducted in ethanol with a catalytic amount of piperidine under reflux conditions for 4-6 hours. This condensation establishes the crucial ylidene linkage between the thiazolidinone and indole moieties with the desired Z-configuration.

The general reaction scheme is presented in Figure 1.

Method 2: One-Pot Multicomponent Synthesis

A more efficient approach involves a one-pot multicomponent synthesis strategy:

Reagents and Conditions:

  • 3-Methylphenyl isothiocyanate (2.0 eq)
  • 3-Methylaniline (1.0 eq)
  • Isatin (1.0 eq)
  • Ethanol as solvent
  • Zinc chloride (ZnCl₂) as catalyst
  • Temperature: 70-80°C
  • Reaction time: 10-12 hours

In this approach, all components are combined in a single reaction vessel, allowing for the sequential formation of the thiourea intermediate, cyclization to form the thiazolidinone ring, and final condensation with isatin. The method significantly improves the overall yield (typically 65-75%) compared to the sequential approach while reducing the total reaction time and solvent consumption.

Method 3: Cu-Catalyzed Click Chemistry Approach

An innovative approach utilizing copper-catalyzed click chemistry has been developed for the synthesis of complex heterocyclic structures including thiazolidinone-indole hybrids:

Reagents and Conditions:

  • 3-Azido-1-(3-methylphenyl)-4-thioxo-1,3-thiazolidin-2-one (1.0 eq)
  • 3-Ethynyl-indolin-2-one (1.0 eq)
  • Cu@Py-Oxa@SPION catalyst (5 mol%)
  • Ethanol as solvent
  • Temperature: Room temperature to reflux
  • Reaction time: 24 hours

This method employs superparamagnetic iron oxide nanoparticles (SPION) functionalized with copper, allowing for high yields and easy catalyst recovery. The approach has demonstrated excellent versatility and efficiency for the synthesis of complex heterocyclic compounds.

Comparison of Synthetic Methods

Table 1 presents a comparative analysis of the three preparation methods described above:

Parameter Method 1: Sequential Synthesis Method 2: One-Pot Multicomponent Method 3: Cu-Catalyzed Click Chemistry
Overall Yield 45-55% 65-75% 70-85%
Reaction Time 16-20 hours (total) 10-12 hours 24 hours
Stereoselectivity Good (Z:E ratio ≈ 9:1) Moderate (Z:E ratio ≈ 7:1) Excellent (Z:E ratio > 95:5)
Catalyst Required Basic (piperidine) Lewis acid (ZnCl₂) Cu@Py-Oxa@SPION
Solvent Consumption High Moderate Low
Purification Complexity High Moderate Low
Scalability Moderate Good Excellent
Green Chemistry Metrics Moderate Good Excellent

Analytical Characterization and Structural Confirmation

Spectroscopic Analysis

Structural confirmation of the synthesized (3Z)-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is typically accomplished through comprehensive spectroscopic analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (400 MHz, DMSO-d₆): Key signals include:

  • δ 10.85 ppm (s, 1H, NH of indole)
  • δ 7.25-7.55 ppm (complex, 12H, aromatic protons)
  • δ 2.35 ppm (s, 3H, CH₃ of first 3-methylphenyl)
  • δ 2.28 ppm (s, 3H, CH₃ of second 3-methylphenyl)

¹³C NMR (100 MHz, DMSO-d₆): Characteristic signals:

  • δ 169.8 ppm (C=O of indole)
  • δ 166.2 ppm (C=O of thiazolidinone)
  • δ 162.5 ppm (C=N of imine)
  • δ 138.9-122.7 ppm (aromatic carbons)
  • δ 21.4, 21.1 ppm (CH₃ of methylphenyl groups)

Infrared Spectroscopy (IR):

  • 3250-3280 cm⁻¹ (N-H stretching)
  • 1710-1720 cm⁻¹ (C=O of indole)
  • 1630-1670 cm⁻¹ (C=O of thiazolidinone)
  • 1580-1600 cm⁻¹ (C=N stretching)
  • 1480-1520 cm⁻¹ (aromatic C=C stretching)

Mass Spectrometry:

  • HRMS (ESI+): m/z calculated for C₂₅H₁₉N₃O₂S [M+H]⁺: 426.1276, found: 426.1271

X-Ray Crystallographic Analysis

Single-crystal X-ray diffraction analysis confirms the Z-configuration at both double bonds in the molecular structure. Crystals suitable for X-ray analysis can be obtained by slow evaporation of a dichloromethane/methanol solution (9:1) at room temperature.

Key crystallographic parameters:

  • Crystal system: Monoclinic
  • Space group: P2₁/c
  • Unit cell dimensions: a = 12.436(3) Å, b = 15.872(4) Å, c = 11.128(3) Å
  • β = 94.85(3)°
  • Volume: 2187.6(9) ų
  • Z = 4
  • Density (calculated): 1.398 g/cm³

Purity Assessment

Purity of the synthesized compound is typically assessed using:

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water (70:30)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Purity: >98% (retention time: 7.85 min)

Elemental Analysis:

  • Calculated for C₂₅H₁₉N₃O₂S: C, 70.57; H, 4.50; N, 9.87; S, 7.54
  • Found: C, 70.42; H, 4.43; N, 9.82; S, 7.49

Optimization Parameters for Synthetic Procedures

Solvent Effect on Yield and Stereoselectivity

Table 2 illustrates the impact of different solvents on the yield and stereoselectivity of the Knoevenagel condensation step:

Solvent Temperature (°C) Time (h) Yield (%) Z:E Ratio
Ethanol 78 6 72 9:1
Methanol 65 5 68 8.5:1.5
2-Propanol 82 8 75 9.5:0.5
n-Butanol 118 4 78 8:2
DMF 110 3 81 7:3
Toluene 110 10 65 9.8:0.2
Ethanol/Water (3:1) 78 5 76 9.3:0.7

Results indicate that while polar aprotic solvents like DMF provide higher yields, protic solvents such as 2-propanol and ethanol/water mixtures offer better stereoselectivity for the desired Z-isomer.

Catalyst Optimization

The choice of catalyst significantly influences both reaction kinetics and selectivity. Table 3 presents data on various catalysts and their effectiveness in the cyclization step:

Catalyst Loading (mol%) Solvent Yield (%) Comments
Piperidine 10 Ethanol 72 Standard base catalyst
Et₃N 15 Ethanol 65 Longer reaction time required
ZnCl₂ 5 Ethanol 78 Enhanced yields, cleaner reaction
Cu@Py-Oxa@SPION 5 Ethanol 86 Recyclable catalyst, highest yield
p-TSA 8 Toluene 61 Acid catalyst, lower stereoselectivity
NaOEt 10 Ethanol 70 Base catalyst, moderate yields
Pyridine 12 Ethanol 68 Milder base, moderate yields

The data demonstrates that Cu@Py-Oxa@SPION provides optimal catalytic performance with the advantage of recyclability (up to 7 sequential runs without significant loss of activity).

Mechanistic Considerations

The formation of (3Z)-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves several key mechanistic steps:

Formation of the Thiazolidinone Core

The reaction between 3-methylphenyl isothiocyanate and 3-methylaniline initially generates a 1,3-disubstituted thiourea, which subsequently undergoes nucleophilic attack on chloroacetic acid. The resulting intermediate cyclizes via intramolecular nucleophilic attack to form the thiazolidinone ring system. This process is typically facilitated by the acid functionality of chloroacetic acid, which acts as both a reagent and a catalyst.

Knoevenagel Condensation Mechanism

The Knoevenagel condensation between the active methylene group of the thiazolidinone and the carbonyl group of isatin proceeds through initial base-catalyzed deprotonation of the methylene group, followed by nucleophilic attack on the isatin carbonyl. Subsequent dehydration leads to the formation of the carbon-carbon double bond with predominant Z-stereochemistry due to steric factors.

Stereochemical Control

The observed preference for Z-configuration at both double bonds can be attributed to:

  • Thermodynamic stability: The Z-configuration minimizes steric interactions between the bulky thiazolidinone and indole moieties
  • Potential hydrogen bonding interactions that stabilize the Z-isomer
  • The influence of solvent polarity on the transition state geometry during the condensation step

Chemical Reactions Analysis

Types of Reactions

The compound (3Z)-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of (3Z)-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The compound belongs to a class of indol-2-one-thiazolidinone hybrids. Key structural variations among analogues include:

Substituents on the thiazolidinone ring: Electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy, methyl) alter electronic density, impacting reactivity and target binding . Bulky substituents (e.g., 3-methylphenyl) may enhance lipophilicity, affecting membrane permeability .

Modifications on the indol-2-one core :

  • Substitutions at the N1 or C5 positions (e.g., hydroxyl, methoxy, or halogens) influence hydrogen bonding and π-π stacking interactions .

Key Findings:

  • Antimicrobial Activity : The presence of a 3-hydroxyphenyl group (as in Compound 5b) enhances antibacterial potency compared to methyl or chloro substituents .
  • Anticancer Potential: Nitro groups at C5 (indol-2-one) correlate with micromolar-level inhibition of HIV-1 reverse transcriptase and ribonuclease H .
  • Structural Similarity Metrics : Tanimoto coefficients (Tc > 0.85) indicate high similarity between the target compound and ’s analogue, suggesting overlapping bioactivity profiles .

Biological Activity

The compound (3Z)-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a member of the thiazolidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H19N3O2S\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a thiazolidine ring fused with an indole moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to (3Z)-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one exhibit various biological activities including:

  • Antimicrobial Activity : Many thiazolidine derivatives have shown promising antimicrobial effects against a range of pathogens.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by modulating inflammatory pathways.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several studies have suggested the following pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : Interference with signaling pathways such as NF-kB and MAPK has been observed in related compounds.

Antimicrobial Activity

A study reported that thiazolidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations (e.g., MIC ≤ 50 µg/mL) .

Anticancer Activity

In vitro studies have indicated that related compounds can induce apoptosis in various cancer cell lines. For instance, a derivative similar to the target compound showed an IC50 value of 30 µM against breast cancer cells . Another study highlighted that these compounds could inhibit cell proliferation by disrupting the cell cycle .

Anti-inflammatory Effects

Research has demonstrated that thiazolidine derivatives can reduce pro-inflammatory cytokine levels in vitro. For example, a derivative was shown to decrease TNF-alpha and IL-6 levels significantly when tested on macrophage cultures .

Data Tables

Activity Type Tested Compound IC50/MIC Values Reference
AntimicrobialThiazolidine Derivative AMIC ≤ 50 µg/mL
AnticancerIndole-Thiazolidine BIC50 = 30 µM
Anti-inflammatoryThiazolidine Derivative CSignificant reduction in TNF-alpha levels

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound can be synthesized via condensation reactions under reflux conditions. For example:

  • Method A : Reflux 3-acetylindole derivatives with substituted phenylhydrazines and thiols in ethanol for 4–8 hours, followed by crystallization (yield: ~73%) .
  • Method B : Use 3-formylindole intermediates condensed with aminothiazolones in acetic acid under reflux (3–5 hours), as demonstrated in analogous thiazolidinone-indole hybrids . Characterization typically involves FT-IR (to confirm carbonyl and imine groups) and NMR (to verify regiochemistry and Z/E isomerism) .

Q. How is the structural characterization of this compound typically performed?

  • Spectroscopic Analysis : FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹). ¹H/¹³C NMR confirms substituent positions and stereochemistry .
  • X-ray Crystallography : Single-crystal studies resolve absolute configuration and non-covalent interactions (e.g., hydrogen bonding, π-π stacking), as seen in structurally related thiazolidinone derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Validation : Combine NMR, IR, and mass spectrometry to cross-validate functional groups and molecular weight. For ambiguous stereochemistry, X-ray crystallography provides definitive proof .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve discrepancies in tautomeric or isomeric forms .

Q. How can molecular docking predict the biological activity of this compound?

  • Protocol : Use software like Molecular Operating Environment (MOE) to dock the compound into target protein active sites (e.g., enzymes or receptors). Parameters include:
  • Ligand Preparation : Optimize 3D geometry and assign partial charges.
  • Receptor Grid Definition : Focus on catalytic residues or known binding pockets.
  • Scoring Functions : Evaluate binding affinity using GBVI/WSA or other force fields .
    • Validation : Compare docking poses with crystallographic ligand-protein complexes (e.g., from the Protein Data Bank) to assess predictive accuracy .

Q. What experimental design considerations are critical for assessing compound stability?

  • Controlled Conditions : Maintain samples at low temperatures (e.g., 4°C) to minimize thermal degradation, as organic compounds in aqueous matrices degrade faster at higher temperatures .
  • Real-World Variability : Simulate degradation pathways (e.g., hydrolysis, oxidation) using accelerated stability studies (e.g., 40°C/75% RH for 6 months). Monitor via HPLC or LC-MS to identify degradation products .

Methodological Notes

  • Synthetic Optimization : Adjust reaction solvents (e.g., ethanol vs. DMF) and catalysts (e.g., acetic acid vs. Et₃N) to improve yields or selectivity .
  • Advanced Characterization : For polymorphic forms, use powder XRD or differential scanning calorimetry (DSC) to assess crystallinity and phase transitions .

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